2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidine core substituted with a benzyl group at position 6, an ethyl group at position 1, and a methyl group at position 3. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a common motif in medicinal chemistry for improving pharmacokinetic properties . Pyrazolo[4,3-d]pyrimidine derivatives are frequently explored as kinase inhibitors or enzyme modulators due to their structural mimicry of purine bases .
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O3/c1-3-32-21-20(15(2)29-32)30(23(35)31(22(21)34)13-16-9-5-4-6-10-16)14-19(33)28-18-12-8-7-11-17(18)24(25,26)27/h4-12H,3,13-14H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWTRAGRNIQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions The initial steps often include the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactionsCommon reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
The compound features a complex structure that includes:
- A pyrazolo[4,3-d]pyrimidine core
- Benzyl and trifluoromethyl substituents
- An acetamide functional group
These structural elements are crucial for the compound's biological activity and interactions with various molecular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives, including the target compound. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolopyrimidine derivatives are well-documented. The target compound has demonstrated significant activity in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.
Key Findings
- COX Inhibition : Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potent inhibition of COX-2 activity.
- Reduction of Prostaglandin E2 (PGE2) : The compound effectively reduces PGE2 production, a key mediator in inflammatory responses.
Neuroprotective Effects
Emerging research suggests that pyrazolopyrimidine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
Potential Mechanisms
- Oxidative Stress Reduction : These compounds may mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration.
- Modulation of Neuroinflammatory Responses : By inhibiting pro-inflammatory cytokines, the target compound could help preserve neuronal integrity.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the target compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
Case Study 2: Anti-inflammatory Activity
In vitro assays revealed that the compound effectively inhibited COX-2 activity with an IC50 value of approximately 0.04 μmol. This finding positions it as a potential candidate for developing new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Pyrazolo[4,3-d]pyrimidine Core : Superior to [1,5-a] and [3,4-d] isomers in mimicking purine-based enzyme substrates due to its 5,7-dioxo configuration .
- Trifluoromethylphenyl Acetamide : Enhances binding affinity in hydrophobic environments, as seen in and .
- Substituent Flexibility : Phenethyl () vs. benzyl at position 6 allows tuning of steric effects without compromising core stability .
Biological Activity
The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 485.5 g/mol. The structural features include:
- Pyrazolo[4,3-d]pyrimidine core
- Benzyl group
- Ethyl and methyl substituents
- Trifluoromethylphenylacetamide moiety
This unique structure contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- Lung Cancer : In vitro studies indicate that these compounds can inhibit the proliferation of lung cancer cells.
- Breast Cancer : Notably, compounds containing the pyrazolo[4,3-d]pyrimidine scaffold have shown antiproliferative activity against MDA-MB-231 breast cancer cells.
- Colorectal and Prostate Cancers : Additional studies suggest effectiveness against colorectal and prostate cancer cells as well.
The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as dihydrofolate reductase (DHFR) .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazolopyrimidine derivatives are known to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition could potentially lead to therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Emerging research suggests that certain pyrazolopyrimidine derivatives possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown activity against various bacterial strains .
Study 1: Anticancer Evaluation
In a recent study published in ACS Omega, researchers synthesized several pyrazolopyrimidine analogs and evaluated their anticancer activity. The results indicated that these compounds effectively inhibited the growth of multiple cancer cell lines, including those resistant to traditional therapies .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of pyrazolopyrimidine derivatives. The researchers demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating chronic inflammatory conditions .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?
The synthesis typically involves multi-step procedures, starting with the construction of the pyrazolo[4,3-d]pyrimidinone core. A common approach includes:
- Coupling reactions : Use of reagents like HATU or EDCI to conjugate the benzyl and trifluoromethylphenyl acetamide moieties to the core structure .
- Purification : Chromatography (e.g., silica gel with gradients of dichloromethane/methanol) and recrystallization from solvents like ethyl acetate/hexane mixtures to isolate the final product .
- Yield optimization : Adjusting stoichiometry of boronic acid derivatives in Suzuki-Miyaura cross-coupling steps, as seen in analogous pyrazolo-pyrimidine syntheses .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions, with particular attention to downfield shifts for carbonyl groups (δ ~160-180 ppm) and benzyl protons (δ ~7.2-7.4 ppm) .
- X-ray crystallography : Critical for resolving stereochemical ambiguities, especially for the pyrazolo-pyrimidinone core and acetamide linkage .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, particularly for detecting isotopic patterns of chlorine/fluorine .
Advanced Research Questions
Q. How can computational methods guide reaction optimization and predict regioselectivity in derivatives?
- Quantum mechanical (QM) calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for substitutions on the pyrimidinone ring .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for introducing trifluoromethyl or benzyl groups .
- Molecular docking : Screen derivatives for binding affinity to target enzymes (e.g., kinases) to prioritize synthesis of high-potential analogs .
Q. How should researchers address contradictory biological activity data across in vitro assays?
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability tests (e.g., MTT assays) to confirm target-specific effects versus off-target cytotoxicity .
- Metabolic stability testing : Use liver microsomes to assess whether contradictory results arise from rapid compound degradation in certain assay conditions .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing benzyl with fluorophenyl groups) to isolate structure-activity relationships .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide moiety to enhance aqueous solubility .
- Lipophilicity modulation : Replace the trifluoromethylphenyl group with polar substituents (e.g., pyridyl) while monitoring logP via HPLC-derived retention times .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life, as demonstrated for similar pyrazolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
